molecular formula C13H9ClN4OS B12057003 5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-24-9

5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12057003
CAS No.: 478254-24-9
M. Wt: 304.76 g/mol
InChI Key: BQBVHPYXQMOZQX-OVCLIPMQSA-N
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Description

5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. The compound features a triazole ring, a furan ring, and a chlorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the triazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential as an antimicrobial agent, while the furan ring contributes to its overall stability and reactivity .

Properties

CAS No.

478254-24-9

Molecular Formula

C13H9ClN4OS

Molecular Weight

304.76 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H9ClN4OS/c14-11-6-2-1-5-10(11)12-16-17-13(20)18(12)15-8-9-4-3-7-19-9/h1-8H,(H,17,20)/b15-8+

InChI Key

BQBVHPYXQMOZQX-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=CO3)Cl

Origin of Product

United States

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